molecular formula C12H24N2O2 B1375657 tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate CAS No. 1158759-03-5

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Cat. No. B1375657
M. Wt: 228.33 g/mol
InChI Key: VKIYCSNDWNMPKU-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl (4-methyl-4-piperidinyl)methylcarbamate .


Molecular Structure Analysis

The InChI code for tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12/h13H,5-9H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

  • Isomorphous Crystal Structures and Hydrogen/Halogen Bonds : The study by Baillargeon et al. (2017) examined isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. The research highlighted the interactions of molecules linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

  • Synthesis of Biologically Active Compounds : Zhao et al. (2017) described the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291). This research developed a rapid synthetic method, optimizing the process for higher yields (Zhao et al., 2017).

  • Chemical Reactions Involving Carbamates : Ortiz et al. (1999) explored the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles. This study provides insights into the functionalization of carbamates and subsequent hydrolysis to form 1,2-diols (Ortiz et al., 1999).

  • Neuroprotective Activity in Alzheimer’s Disease Models : Camarillo-López et al. (2020) investigated the neuroprotective activity of tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate in models of Alzheimer's disease. The compound showed moderate protective effects in astrocytes against amyloid beta 1-42 and was evaluated in in vivo studies (Camarillo-López et al., 2020).

  • Hydrogen Bond Interplay in Carbamate Derivatives : Das et al. (2016) synthesized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, and analyzed their crystal structures. The study emphasized the role of N H⋯O, N H⋯Se, C H⋯O, C H⋯Cl, and C H⋯π hydrogen bonds in assembling molecules into a three-dimensional architecture (Das et al., 2016).

  • Aqueous Phosphoric Acid in Deprotection of tert-Butyl Carbamates : Li et al. (2006) explored the use of aqueous phosphoric acid as a reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This study highlighted the mild and selective reaction conditions, preserving the stereochemical integrity of the substrates (Li et al., 2006).

Safety And Hazards

This compound has been classified as having acute toxicity (oral) and is labeled with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12/h13H,5-9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIYCSNDWNMPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Synthesis routes and methods

Procedure details

20% palladium hydroxide on carbon (283 mg) was added to an EtOH (100 ml) solution of tert-butyl[(1-benzyl-4-methylpiperidin-4-yl)methyl]carbamate (2.57 g), and stirring was performed at 70° C. under a hydrogen atmosphere of medium pressure of 3 kgf/cm2 for 16 hours. After argon purge the reaction liquid was filtered through Celite and concentrated under reduced pressure to obtain tert-butyl[(4-methylpiperidin-4-yl)methyl]carbamate (1.90 g).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
283 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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